molecular formula C16H21N3O5 B10941328 Ethyl 1-{2-[(3-nitrophenyl)amino]-2-oxoethyl}piperidine-3-carboxylate

Ethyl 1-{2-[(3-nitrophenyl)amino]-2-oxoethyl}piperidine-3-carboxylate

Cat. No.: B10941328
M. Wt: 335.35 g/mol
InChI Key: LGMLOCDGEBUSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE is an organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a nitroaniline group attached to an oxoethyl moiety, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE typically involves the reaction of ethyl piperidine-3-carboxylate with 3-nitroaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the coupling reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE may involve large-scale batch reactions using automated reactors. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroaniline group can participate in redox reactions, while the piperidine ring can interact with binding sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 1-[2-(2-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE
  • **ETHYL 1-[2-(4-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE
  • **ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE

Uniqueness

ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE is unique due to the specific positioning of the nitroaniline group, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and material properties compared to its analogs .

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

ethyl 1-[2-(3-nitroanilino)-2-oxoethyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H21N3O5/c1-2-24-16(21)12-5-4-8-18(10-12)11-15(20)17-13-6-3-7-14(9-13)19(22)23/h3,6-7,9,12H,2,4-5,8,10-11H2,1H3,(H,17,20)

InChI Key

LGMLOCDGEBUSTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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